1-ethyl-4-(2-pyridinyl)piperazine
Overview
Description
1-ethyl-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 191.142247555 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
One of the applications involves the development of pyrido(2,3-d)pyrimidine antibacterial agents, where derivatives of 1-ethyl-4-(2-pyridinyl)piperazine were explored for their antibacterial activity. Notably, some derivatives showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their potential as antibacterial drugs (Matsumoto & Minami, 1975).
Neurotransmitter Receptor Antagonists
Another significant application is in the field of neurology, where piperazine derivatives have been studied for their potential as adenosine A2a receptor antagonists. These compounds showed promise for oral activity in rodent models of Parkinson's disease, highlighting their potential therapeutic value (Vu et al., 2004).
Peptide Derivatization in Mass Spectrometry
In analytical chemistry, piperazine-based derivatives, including this compound, have been used for the derivatization of carboxyl groups on peptides to enhance signal detection in mass spectrometry. This application is crucial for the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).
Insecticide Development
The compound has also found use in the development of novel insecticides. Derivatives based on the this compound scaffold have been investigated for their larvicidal and growth-inhibiting activities against pests, offering a new approach to pest control (Cai et al., 2010).
Radiolabeled Antagonists for PET Imaging
Additionally, this compound derivatives have been used to create radiolabeled antagonists for studying serotonin (5-HT1A) receptors using positron emission tomography (PET), contributing to our understanding of the serotonergic system in various psychiatric and neurological disorders (Plenevaux et al., 2000).
Novel Carbonylation Reactions
In organic chemistry, the reaction of N-(2-pyridinyl)piperazines with carbon monoxide and ethylene in the presence of rhodium catalysts has led to novel carbonylation reactions, highlighting the versatility of this compound in synthetic chemistry (Ishii et al., 1997).
Properties
IUPAC Name |
1-ethyl-4-pyridin-2-ylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12-11/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGBMXZAGZYQMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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